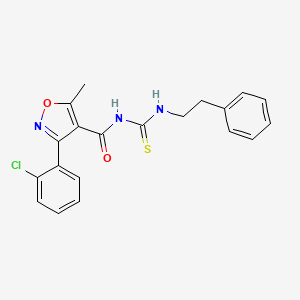

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide

Description

3-(2-Chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 2-chlorophenyl substituent at position 3, a methyl group at position 5, and a phenethylcarbamothioyl moiety attached via the carboxamide group.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethylcarbamothioyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-13-17(18(24-26-13)15-9-5-6-10-16(15)21)19(25)23-20(27)22-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJRPLUDENZXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.83 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against prostate cancer (PC3) and non-tumorigenic (PNT1a) cells.

- Selectivity : Notably, certain derivatives exhibited selectivity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

The mechanism underlying the anticancer activity of isoxazole derivatives often involves:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest, leading to inhibited proliferation of cancer cells .

- Tubulin Depolymerization : Some studies indicate that these compounds may disrupt microtubule dynamics, a critical process in cell division .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of isoxazole precursors with chlorinated phenyl groups and carbamothioyl derivatives. The efficiency and yield of these reactions are critical for obtaining biologically active compounds.

Example Synthesis Pathway

- Starting Materials : 2-chlorobenzaldehyde, methyl isoxazole-4-carboxylic acid.

- Reagents : Use of coupling agents such as EDC or DCC to facilitate the formation of amide bonds.

- Conditions : Reactions typically occur under mild conditions to preserve the integrity of sensitive functional groups.

Case Studies

Several case studies have documented the biological evaluation of isoxazole derivatives:

- Study on Anticancer Activity :

- Mechanistic Insights :

Data Summary Table

| Compound Name | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Anticancer (PC3 cells) | Cell cycle arrest, tubulin depolymerization | |

| Compound 26 | High selectivity against cancer cells | Binding to S6K1 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, along with their physicochemical properties and reported activities:

Detailed Structural and Functional Analysis

Role of the Carbamothioyl Group

The phenethylcarbamothioyl group in the target compound distinguishes it from analogs with carboxamide or hydrazone substituents. For example, compound 6g (a hydrazone derivative) showed antiviral activity attributed to its hydrazone linkage, while 2g’s trimethoxyphenyl carboxamide exhibited anticancer activity due to its planar aromatic system. The target compound’s carbamothioyl group may offer a balance between hydrogen bonding and metabolic stability.

Impact of Aromatic Substituents

- 2-Chlorophenyl Group : Present in all listed compounds, this group contributes to lipophilicity and π-π stacking interactions. For instance, SI51 ’s chromen substituent (a fused aromatic system) likely enhances stacking interactions with DNA or enzymes.

- Methyl Group at Position 5 : This group is conserved across analogs, suggesting its role in stabilizing the isoxazole ring and modulating steric effects.

Physicochemical Properties

- Melting Points : Compounds with extended aromatic systems (e.g., SI51 , 6g ) exhibit higher melting points (>200°C) due to stronger intermolecular forces.

- Solubility: The diethylamino group in 39k and methoxy groups in 2g improve water solubility, whereas the target compound’s phenethylcarbamothioyl group may reduce solubility due to its hydrophobic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.